molecular formula C13H15NO B3829473 3-(2-phenylethylamino)cyclopent-2-en-1-one

3-(2-phenylethylamino)cyclopent-2-en-1-one

Cat. No.: B3829473
M. Wt: 201.26 g/mol
InChI Key: NTCSPLZAAORWJB-UHFFFAOYSA-N
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Description

3-(2-Phenylethylamino)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethylamino)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with 2-phenylethylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group of the cyclopentenone, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of thionyl chloride in anhydrous ethanol has been reported to facilitate the synthesis of cyclopentenone derivatives . This method can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethylamino)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: The phenylethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclopentanol derivatives. Substitution reactions can lead to a variety of substituted cyclopentenone derivatives.

Scientific Research Applications

3-(2-Phenylethylamino)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylethylamino)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The cyclopentenone ring can undergo nucleophilic addition reactions, which may be relevant in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethylamino)cyclopent-2-en-1-one is unique due to the presence of the phenylethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

3-(2-phenylethylamino)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-7-6-12(10-13)14-9-8-11-4-2-1-3-5-11/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCSPLZAAORWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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